1-O-Tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate
Description
1-O-Tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate is a synthetic compound belonging to the indole family. . This compound features a trifluoromethyl group, which often imparts unique chemical properties, making it an interesting subject for research and development.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c1-5-24-14(22)12-8-10(17(18,19)20)9-13-11(12)6-7-21(13)15(23)25-16(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJMFGULOUTMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=CC(=C1)C(F)(F)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-O-Tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-O-Tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-O-Tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-O-Tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group often enhances the compound’s ability to bind to biological targets, such as enzymes or receptors, through hydrophobic interactions and electronic effects . This binding can modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-O-Tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: A synthetic indole derivative used in medicinal chemistry for its potential antiviral and anticancer activities.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
